molecular formula C11H20ClNO2 B2815604 Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride CAS No. 2198519-29-6

Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride

Cat. No.: B2815604
CAS No.: 2198519-29-6
M. Wt: 233.74
InChI Key: NZHLKNIIMGKHPE-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)bicyclo[321]octane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a carboxylate ester and an aminomethyl group

Scientific Research Applications

Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[3.2.1]octane derivative.

    Functionalization: Introduction of the aminomethyl group can be achieved through reductive amination or other suitable methods.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

  • Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate
  • Methyl 5-(chloromethyl)bicyclo[3.2.1]octane-1-carboxylate
  • Methyl 5-(methylamino)bicyclo[3.2.1]octane-1-carboxylate

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., hydroxyl, chloro, methylamino) can significantly alter the chemical properties and reactivity of the compounds.
  • Unique Features: Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride is unique due to its aminomethyl group, which provides distinct reactivity and potential for forming hydrogen bonds.

This detailed article provides a comprehensive overview of Methyl 5-(aminomethyl)bicyclo[321]octane-1-carboxylate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-9(13)11-4-2-3-10(7-11,8-12)5-6-11;/h2-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHLKNIIMGKHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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